molecular formula C24H24N4O3 B11179923 2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol

2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol

Cat. No.: B11179923
M. Wt: 416.5 g/mol
InChI Key: BRPZOXWHPDZOPK-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxazole Ring: This can be achieved by the condensation of o-aminophenol with a carboxylic acid derivative.

    Amination Reaction: The benzoxazole derivative can then be reacted with an amine to introduce the amino group.

    Formation of the Quinazoline Ring: This step involves the cyclization of an appropriate precursor to form the quinazoline ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biochemical Research: Used as a probe or marker in various biochemical assays.

Medicine

    Therapeutic Agents: Investigated for its potential use as an anti-inflammatory, anti-cancer, or antimicrobial agent.

Industry

    Material Science: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylamino)-4-phenylquinazoline
  • 4-(4-Methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline
  • 2-Amino-4-(4-methoxyphenyl)-7,7-dimethylquinazoline

Uniqueness

2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C24H24N4O3/c1-24(2)12-17-20(18(29)13-24)21(14-8-10-15(30-3)11-9-14)27-22(25-17)28-23-26-16-6-4-5-7-19(16)31-23/h4-11,21H,12-13H2,1-3H3,(H2,25,26,27,28)

InChI Key

BRPZOXWHPDZOPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)OC)C(=O)C1)C

Origin of Product

United States

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